molecular formula C10H9N3O B11821061 1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine

1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine

Cat. No.: B11821061
M. Wt: 187.20 g/mol
InChI Key: PEFSLZSCHFLCTH-UHFFFAOYSA-N
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Description

1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol It is characterized by the presence of an isoquinoline ring system and a nitroso group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine typically involves the reaction of isoquinoline derivatives with nitroso compounds under specific conditions. One common method involves the reaction of isoquinoline with nitrosyl chloride in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a similar ring structure but lacking the nitroso and methanamine groups.

    Nitrosobenzene: Contains a nitroso group but lacks the isoquinoline ring.

    1,2-Dihydroisoquinoline: Similar ring structure but without the nitroso group.

Uniqueness

1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine is unique due to the combination of the isoquinoline ring and the nitroso group, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H9N3O/c11-10(13-14)9-8-4-2-1-3-7(8)5-6-12-9/h1-6,14H,(H2,11,13)

InChI Key

PEFSLZSCHFLCTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(=NO)N

Origin of Product

United States

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